![molecular formula C16H15NO2 B092818 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one CAS No. 19340-68-2](/img/structure/B92818.png)
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Overview
Description
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, also known as MPA, is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to bind to the benzodiazepine site on GABA receptors, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has also been investigated for its anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is its high yield and purity during synthesis. This makes it an ideal candidate for laboratory experiments. However, one of the limitations of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one is its potential toxicity, which may limit its use in vivo.
Future Directions
There are various future directions for the study of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one and its potential side effects.
Conclusion
In conclusion, 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, or 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one, is a promising candidate for drug development due to its various biochemical and physiological effects. Its potential applications in medicinal chemistry make it an ideal candidate for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one involves the reaction of 4-methoxybenzylamine with phenylglyoxylic acid in the presence of triethylamine and acetic anhydride. The resulting product is purified through recrystallization to obtain 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one in high yield and purity.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMYLUYRYWTSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325837 | |
Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
CAS RN |
19340-68-2 | |
Record name | NSC519846 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519846 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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